![molecular formula C10H12N2S B2464605 2-Benzothiazolemethanamine, alpha,alpha-dimethyl- CAS No. 157763-14-9](/img/structure/B2464605.png)
2-Benzothiazolemethanamine, alpha,alpha-dimethyl-
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Description
2-Benzothiazolemethanamine, alpha,alpha-dimethyl- is a chemical compound with the molecular formula C10H11FN2S . It is offered by several suppliers for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Benzothiazolemethanamine, alpha,alpha-dimethyl- consists of 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 sulfur atom . The molecular weight is 210.27 .Scientific Research Applications
Synthetic and Medicinal Chemistry
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .
Pharmaceutical Chemistry
The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a tragic change in the biological activity of compounds .
Anti-Bacterial Applications
Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications, including anti-bacterial properties .
Anti-Fungal Applications
2-Benzothiazolemethanamine, alpha,alpha-dimethyl- has been found to have anti-fungal properties .
Anti-Oxidant Applications
This compound also exhibits anti-oxidant properties .
Anti-Microbial Applications
Another significant application of 2-Benzothiazolemethanamine, alpha,alpha-dimethyl- is its anti-microbial properties .
Anti-Proliferative Applications
It has been found to have anti-proliferative properties .
Anti-Convulsant Applications
One of the unique applications of 2-Benzothiazolemethanamine, alpha,alpha-dimethyl- is its anti-convulsant properties .
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJUFYLPIBFGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2S1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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